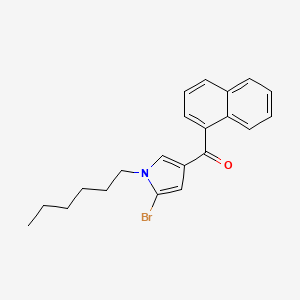
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves several steps. One common method includes the condensation of 1-naphthoyl chloride with 1-hexyl-2-bromopyrrole in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole has several applications in scientific research:
Biochemistry: The compound is used in proteomics research to study protein interactions and functions.
Pharmacology: It is investigated for its potential therapeutic effects in conditions like multiple sclerosis, schizophrenia, and anxiety.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves its interaction with cannabinoid receptors in the nervous system . It binds to these receptors, modulating their activity and influencing various physiological processes such as pain perception, inflammation, and neurotransmission . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to nociception and neuroinflammation .
Comparison with Similar Compounds
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is unique due to its specific structure and functional groups. Similar compounds include:
1-Hexyl-2-bromo-4-(1-naphthoyl)indole: Similar in structure but with an indole ring instead of a pyrrole ring.
1-Hexyl-2-bromo-4-(1-naphthoyl)benzene: Similar but with a benzene ring.
1-Hexyl-2-bromo-4-(1-naphthoyl)thiophene: Similar but with a thiophene ring.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H22BrNO |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3 |
InChI Key |
ACYOUYILTQRHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


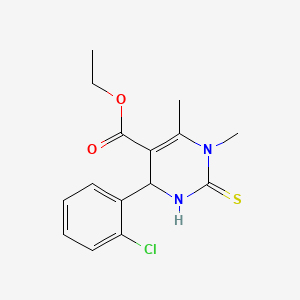

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
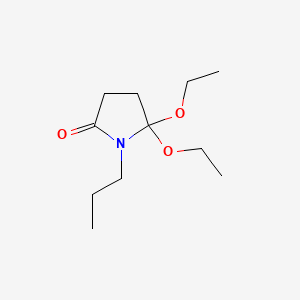
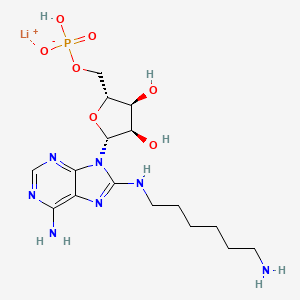
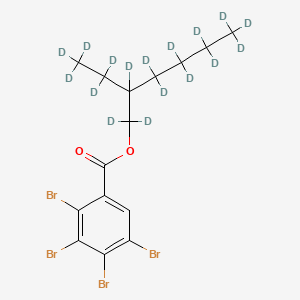
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
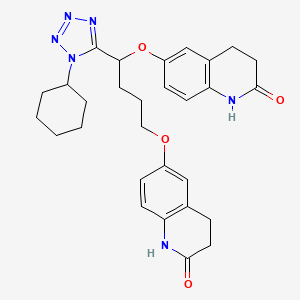

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
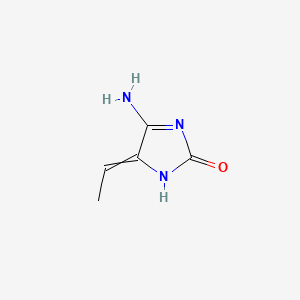
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
